2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
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Overview
Description
2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is of significant interest due to its potential pharmacological activities and applications in various fields such as medicinal chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione with phenacyl bromides . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₄O₂S |
IUPAC Name | 2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide |
SMILES | CCOc(cccc1)c1C(Nc1nnc2SCCCn12)=O |
Anticancer Activity
Related compounds in the triazole-thiazole family have shown promising anticancer properties. For instance:
- Triazole-thiazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. In particular, compounds with similar structures demonstrated IC₅₀ values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
- A study indicated that certain triazole derivatives displayed potent antiproliferative effects on U937 cells with IC₅₀ values around 16.23 μM .
Antimicrobial Activity
The antimicrobial potential of triazole-thiazole derivatives has also been documented:
- Compounds similar to this compound exhibited significant antibacterial activity against pathogenic bacteria. For example, some derivatives showed effectiveness comparable to standard antibiotics like chloramphenicol .
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have been explored in various studies:
- Triazoles are known to interact with GABA receptors and modulate neuronal excitability. Although specific data on this compound is lacking, related triazoles have shown promise in reducing seizure activity in animal models.
Synthesis and Screening
The synthesis of this compound typically involves multi-step synthetic routes that may include cyclization reactions involving thiosemicarbazides and aldehydes. The biological activities of synthesized compounds are often screened against various cell lines to assess their potential therapeutic applications.
Comparative Analysis with Related Compounds
Compound | Activity | IC₅₀ (μM) |
---|---|---|
Triazole derivative A | Anticancer (MCF-7) | 27.3 |
Triazole-thiazole derivative B | Antimicrobial | Comparable to chloramphenicol |
Triazole derivative C | Anticonvulsant | Not specified |
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-2-15-6-7(14)10-8-11-12-9-13(8)4-3-5-16-9/h2-6H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRORYUXNHUSBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NN=C2N1CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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